molecular formula C20H25N3OS B2871688 3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034588-61-7

3-(phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2871688
CAS No.: 2034588-61-7
M. Wt: 355.5
InChI Key: XBZPRDXWHABKSZ-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a propanamide derivative featuring a phenylthio (C₆H₅S-) group at the 3-position and a nitrogen-bound substituent comprising a piperidine ring substituted with a pyridin-4-yl group. This compound is structurally related to pharmacologically active amides, particularly opioid receptor modulators such as fentanyl analogs, but distinct due to its sulfur-containing moiety and heterocyclic architecture .

Properties

IUPAC Name

3-phenylsulfanyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c24-20(10-15-25-19-4-2-1-3-5-19)22-16-17-8-13-23(14-9-17)18-6-11-21-12-7-18/h1-7,11-12,17H,8-10,13-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZPRDXWHABKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Propanamide Derivatives

The piperidine ring is a common motif in bioactive compounds. Key analogs include:

Compound Name Substituents on Piperidine Amide Substituent Key Differences Reference
N-(4-Methoxymethyl-4-piperidinyl)-N-phenylpropanamide 4-Methoxymethyl group Phenyl group The methoxymethyl group enhances hydrophilicity compared to the pyridinyl group in the target compound.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide 1-Phenethyl group 2-Fluorophenyl group Phenethyl substitution increases lipophilicity and opioid receptor affinity, as seen in fentanyl analogs. The target compound lacks fluorophenyl and phenethyl groups, likely reducing opioid activity.
4-Fluoroisobutyrylfentanyl (4F-iBF) 1-Phenethyl group 4-Fluorophenyl and isobutyramide The isobutyramide group and fluorophenyl substituent confer high µ-opioid receptor potency. The target compound’s phenylthio group may alter binding kinetics.

Structural Impact :

  • Pyridin-4-yl vs.
  • Phenylthio vs. Halogenated/Aryl Groups : The sulfur atom in the phenylthio group may increase electron density, affecting metabolic stability or receptor interactions compared to halogenated aryl groups .
Sulfur-Containing Propanamides

Sulfur atoms in propanamide derivatives can influence electronic and steric properties:

Compound Name Sulfur Position Key Features Reference
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide 3-Phenylsulfanyl Piperidine-sulfonylphenyl substituent enhances steric bulk and potential sulfonamide-mediated interactions.
N-(4-Phenylthiazol-2-yl)propanamide Derivatives Thiazole ring Thiazole-based analogs exhibit varied bioactivity (e.g., antimicrobial), but lack the piperidine-pyridine scaffold.

Functional Comparison :

  • The target compound’s phenylthio group at position 3 may confer resistance to oxidative metabolism compared to thiazole or sulfonyl-containing analogs .
Pharmacologically Controlled Analogs

Several structural analogs are regulated due to psychoactive properties:

Compound Name Regulatory Status Structural Distinction from Target Compound Reference
N-(4-Methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-Methylfentanyl) Schedule I (UN) Methylphenyl and phenethyl groups enhance opioid receptor binding. Target compound lacks these substituents.
N-(4-Chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Schedule I (UN) Chlorophenyl and methyl groups increase potency. Target compound’s pyridine and phenylthio groups likely reduce opioid activity.

Key Insight :

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